molecular formula C4H9BCl2O2 B8575161 Dimethyl (1,1-Dichloroethyl)boronate CAS No. 101772-81-0

Dimethyl (1,1-Dichloroethyl)boronate

Cat. No. B8575161
M. Wt: 170.83 g/mol
InChI Key: UWBXMTMYEHACCX-UHFFFAOYSA-N
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Patent
US04701545

Procedure details

A modification of the procedure of Example 1 was followed. 1,1-Dichloroethane (25 ml, 0.30 mol) was used in place of dichloromethane and trimethyl borate (30 ml, 0.265 mol) was used in place of triisopropyl borate. The quantity of diisopropylamine was 40 ml and that of butyllithium was 0.25 mol. A -78° C. cooling bath was used. The yield of (I) (R3 =R7 =R8 =methyl), bp 48° C. (40 Torr), was 27 g, 55% taking into account the 14% THF indicated by NMR analysis.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][CH:2]([Cl:4])[CH3:3].[B:5](OC)([O:8][CH3:9])[O:6][CH3:7].C(NC(C)C)(C)C.C([Li])CCC.ClC(B(OC(C)C)OC(C)C)Cl>C1COCC1>[Cl:1][C:2]([B:5]([O:8][CH3:9])[O:6][CH3:7])([Cl:4])[CH3:3]

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
ClC(C)Cl
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
B(OC)(OC)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(Cl)B(OC(C)C)OC(C)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC(C)(Cl)B(OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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